Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate
Description
Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic 1,8-naphthyridine derivative characterized by a 4-methylpiperidine-1-carbonyl group at position 3 of the naphthyridine core and a methyl benzoate substituent at position 3 of the benzene ring. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . Its synthesis likely involves multi-step reactions, including condensation of naphthyridine precursors with substituted piperidines and benzoate esters, analogous to methods described in related studies .
Properties
IUPAC Name |
methyl 3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-9-11-28(12-10-15)23(29)20-14-25-22-19(8-7-16(2)26-22)21(20)27-18-6-4-5-17(13-18)24(30)31-3/h4-8,13-15H,9-12H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYYMZCTXMIIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and therapeutic effects.
Medicine: Explored for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate ()
This compound shares the 1,8-naphthyridine core and piperidine-carbonyl group but differs in two key aspects:
- Piperidine substituent : The 2-ethyl group (vs. 4-methyl in the target compound) introduces steric and electronic variations that may influence binding affinity or solubility.
- Benzoate position : The ester group is at the para position (vs. meta in the target), which could alter molecular interactions in biological systems .
1,8-Naphthyridine Derivatives with Morpholinomethyl/Diethylaminomethyl Substituents ()
Compounds such as 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) and 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) feature polar substituents at position 3 instead of a piperidine-carbonyl group. These modifications likely enhance hydrophilicity compared to the target compound’s lipophilic 4-methylpiperidine moiety .
Physicochemical Properties
While explicit data for the target compound are unavailable, comparisons are drawn from analogues:
- Solubility : The HCl salt form in suggests improved aqueous solubility compared to the free base target compound.
- Spectroscopy : All compounds show characteristic IR peaks for ester C=O (~1720 cm⁻¹) and ¹H NMR signals for piperidine/morpholine protons .
Pharmacological Implications
Although pharmacological data for the target compound are lacking, structural insights suggest:
- Piperidine-carbonyl group: May enhance blood-brain barrier penetration compared to morpholinomethyl/diethylaminomethyl groups in .
- Positional isomerism : The meta-benzoate in the target compound could offer distinct binding modes versus the para-substituted analogue in .
Biological Activity
Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthyridine core with a piperidine moiety and a benzoate structure, which contributes to its pharmacological properties. The presence of these functional groups suggests significant interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| CAS Number | 1251589-60-2 |
Anticancer Properties
Research indicates that derivatives of naphthyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can inhibit DNA replication and repair mechanisms in human colon cancer cells.
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, which is a crucial mechanism for anticancer activity. The specific pathways through which it operates are still under investigation but may involve the modulation of key signaling pathways associated with cell survival and proliferation.
The mechanism of action is believed to involve the interaction of the compound with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways are dependent on the biological context and the specific targets engaged by the compound.
Case Studies
Several studies have evaluated the efficacy of this compound:
-
Study on Cytotoxicity Against Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound exhibited significant growth inhibition compared to control groups, with IC50 values indicating potent activity.
- : Suggests potential for development as an anticancer therapeutic agent.
-
Mechanistic Study :
- Objective : To elucidate the cellular pathways affected by the compound.
- Results : Indicated that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- : Supports the hypothesis that the compound induces apoptosis through mitochondrial pathways.
Synthesis Methods
The synthesis of this compound can be approached through several methodologies:
-
Multi-step Synthesis :
- Involves the formation of the naphthyridine core followed by functionalization with piperidine derivatives.
- Optimization of reaction conditions is critical for yield and purity.
- Solid Phase Peptide Synthesis (SPPS) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
